Flurazepam-d10 Dihydrochloride
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Overview
Description
Flurazepam-d10 (CRM) is a deuterated form of flurazepam, a benzodiazepine derivative. It is primarily used as a certified reference material in analytical chemistry for the quantification of flurazepam in various samples. The deuterium atoms in Flurazepam-d10 replace hydrogen atoms, making it useful in mass spectrometry due to its distinct mass difference from the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flurazepam-d10 involves the incorporation of deuterium atoms into the flurazepam molecule. One common method includes the use of deuterated reagents in the synthesis process. For instance, a deuterated form of diethylamine can be used in the reaction with 2-fluorobenzoyl chloride to produce the deuterated intermediate, which is then cyclized to form Flurazepam-d10 .
Industrial Production Methods: Industrial production of Flurazepam-d10 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of high-purity deuterated reagents and solvents is crucial in achieving the desired isotopic composition .
Chemical Reactions Analysis
Types of Reactions: Flurazepam-d10 undergoes various chemical reactions typical of benzodiazepines, including:
Oxidation: Flurazepam-d10 can be oxidized to form N-desalkylflurazepam, a major metabolite.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogen substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: N-desalkylflurazepam
Reduction: Hydroxyflurazepam
Substitution: Halogenated derivatives of flurazepam.
Scientific Research Applications
Flurazepam-d10 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of flurazepam.
Biology: Studying the metabolism and pharmacokinetics of flurazepam in biological systems.
Medicine: Researching the pharmacological effects and therapeutic potential of benzodiazepines.
Industry: Quality control and validation of analytical methods in pharmaceutical production
Mechanism of Action
Flurazepam-d10, like its non-deuterated counterpart, exerts its effects by binding to the benzodiazepine binding sites on gamma-aminobutyric acid (GABA) A receptors in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and muscle relaxant properties of the compound .
Comparison with Similar Compounds
Flurazepam: The non-deuterated form, used clinically for its sedative and hypnotic effects.
Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to flurazepam.
Uniqueness of Flurazepam-d10: The primary uniqueness of Flurazepam-d10 lies in its use as a deuterated internal standard in analytical chemistry. The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise quantification and differentiation from the non-deuterated form in mass spectrometric analyses .
Properties
CAS No. |
1795033-32-7 |
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Molecular Formula |
C21H23ClFN3O |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
1-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C21H23ClFN3O/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
SAADBVWGJQAEFS-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F |
Origin of Product |
United States |
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